Cas no 2307671-05-0 (5-Bromo-3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-2-nitro-pyridine)

5-Bromo-3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-2-nitro-pyridine structure
2307671-05-0 structure
商品名:5-Bromo-3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-2-nitro-pyridine
CAS番号:2307671-05-0
MF:C13H8BrCl2FN2O3
メガワット:410.022624015808
CID:5088757
PubChem ID:77422048

5-Bromo-3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-2-nitro-pyridine 化学的及び物理的性質

名前と識別子

    • 5-Bromo-3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-2-nitro-pyridine
    • 5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine
    • 2307671-05-0
    • インチ: 1S/C13H8BrCl2FN2O3/c1-6(11-8(15)2-3-9(17)12(11)16)22-10-4-7(14)5-18-13(10)19(20)21/h2-6H,1H3
    • InChIKey: QEOIXKVEGKNSPD-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CN=C(C(=C1)OC(C)C1C(=CC=C(C=1Cl)F)Cl)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 407.90794g/mol
  • どういたいしつりょう: 407.90794g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 404
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.9

5-Bromo-3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-2-nitro-pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1293385-1g
5-Bromo-3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-2-nitro-pyridine
2307671-05-0 95%
1g
$2235 2024-07-28
eNovation Chemicals LLC
Y1293385-500mg
5-Bromo-3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-2-nitro-pyridine
2307671-05-0 95%
500mg
$1545 2024-07-28
eNovation Chemicals LLC
Y1293385-1g
5-Bromo-3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-2-nitro-pyridine
2307671-05-0 95%
1g
$2235 2025-02-28
eNovation Chemicals LLC
Y1293385-250mg
5-Bromo-3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-2-nitro-pyridine
2307671-05-0 95%
250mg
$950 2024-07-28
eNovation Chemicals LLC
Y1293385-100mg
5-Bromo-3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-2-nitro-pyridine
2307671-05-0 95%
100mg
$555 2024-07-28
eNovation Chemicals LLC
Y1293385-500mg
5-Bromo-3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-2-nitro-pyridine
2307671-05-0 95%
500mg
$1545 2025-02-28
eNovation Chemicals LLC
Y1293385-50mg
5-Bromo-3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-2-nitro-pyridine
2307671-05-0 95%
50mg
$340 2025-02-28
eNovation Chemicals LLC
Y1293385-500mg
5-Bromo-3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-2-nitro-pyridine
2307671-05-0 95%
500mg
$1545 2025-03-01
eNovation Chemicals LLC
Y1293385-100mg
5-Bromo-3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-2-nitro-pyridine
2307671-05-0 95%
100mg
$555 2025-03-01
eNovation Chemicals LLC
Y1293385-50mg
5-Bromo-3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-2-nitro-pyridine
2307671-05-0 95%
50mg
$340 2025-03-01

5-Bromo-3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-2-nitro-pyridine 関連文献

5-Bromo-3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-2-nitro-pyridineに関する追加情報

Introduction to 5-Bromo-3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-2-nitro-pyridine (CAS No. 2307671-05-0)

5-Bromo-3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-2-nitro-pyridine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2307671-05-0, represents a sophisticated molecular structure that combines several functional groups, making it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both nitro and bromo substituents, along with the unique 2,6-dichloro-3-fluoro-phenyl moiety, endows this pyridine derivative with distinct chemical properties that are of great interest to researchers.

The structural features of 5-Bromo-3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-2-nitro-pyridine make it a versatile building block for the development of novel therapeutic agents. The nitro group, for instance, is known for its reactivity and ability to participate in various chemical transformations, including reduction to an amine or diazotization reactions. This reactivity is particularly useful in the synthesis of more complex molecules such as heterocyclic compounds and pharmacophores. The bromo substituent, on the other hand, provides a handle for further functionalization through cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings, which are widely employed in drug discovery and development.

The ethoxy group in the compound's structure contributes to its solubility and stability under various conditions, making it a practical candidate for further derivatization without significant degradation. The phenyl ring substituted with chlorine and fluorine atoms introduces electronic and steric effects that can modulate the compound's biological activity. These substituents are often strategically placed in drug molecules to enhance binding affinity to biological targets, such as enzymes or receptors. The combination of these elements in 5-Bromo-3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-2-nitro-pyridine suggests a high potential for developing compounds with therapeutic efficacy.

In recent years, there has been a growing interest in pyridine derivatives as pharmacological agents due to their broad spectrum of biological activities. Pyridines are ubiquitous motifs in many drugs on the market today, including antiviral, anticancer, and anti-inflammatory agents. The specific substitution pattern in 5-Bromo-3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-2-nitro-pyridine positions it as a promising candidate for further exploration in this context. Researchers have been leveraging computational methods and high-throughput screening to identify novel scaffolds with enhanced pharmacological properties.

The synthesis of 5-Bromo-3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-2-nitro-pyridine involves multiple steps that require precise control over reaction conditions. The nitration step is particularly critical and must be carefully optimized to avoid over-nitration or decomposition of the intermediate products. Similarly, the introduction of the bromo group necessitates careful selection of reagents and solvents to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production of such complex molecules, which is essential for both academic research and industrial applications.

The biological activity of 5-Bromo-3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-2-nitro-pyridine has been the subject of several recent studies. Researchers have been investigating its potential as an intermediate in the synthesis of kinase inhibitors, which are known for their role in cancer therapy. The presence of both electron-withdrawing nitro and bromo groups can influence the compound's interaction with biological targets by modulating its electronic properties. Additionally, the phenyl ring with halogen substituents is often involved in hydrophobic interactions with protein binding sites.

One notable area of research involves the use of this compound as a precursor for developing antiviral agents. The structural features that make it attractive for kinase inhibition also make it a candidate for targeting viral enzymes that play crucial roles in replication. By modifying different parts of the molecule, researchers can fine-tune its activity against specific viral targets while minimizing off-target effects. This approach aligns with current trends in drug discovery where personalized medicine and targeted therapies are gaining prominence.

The impact of computational chemistry on the study of 5-Bromo-3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-2-nitro-pyridine cannot be overstated. Molecular modeling techniques have allowed researchers to predict how this compound might interact with biological targets before conducting expensive wet-lab experiments. This has significantly accelerated the drug discovery process by enabling virtual screening and optimization of lead compounds.

In conclusion, 5-Bromo-3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-2-nitro-pyridine (CAS No. 2307671-05-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules with therapeutic applications ranging from cancer treatment to antiviral therapies. As research continues to uncover new ways to leverage this compound's properties, it is likely to remain a cornerstone in medicinal chemistry innovation.

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